LY 379268 disodium salt is a sodium salt derivative of LY 379268, which is recognized as a highly selective agonist for group II metabotropic glutamate receptors, specifically mGlu2 and mGlu3. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and the treatment of psychiatric disorders. The disodium salt form enhances solubility and bioavailability, making it suitable for various experimental and clinical settings.
LY 379268 disodium salt is commercially available from suppliers such as Tocris Bioscience and MedChemExpress. It is synthesized under controlled conditions to ensure high purity and efficacy for laboratory research purposes. The compound is often used in studies examining the modulation of glutamate receptors and their implications in neurological health.
LY 379268 disodium salt belongs to the class of metabotropic glutamate receptor agonists, specifically targeting group II receptors. These receptors are G protein-coupled receptors that play a significant role in neurotransmission and synaptic plasticity. The compound is classified based on its selective activity towards mGlu2 and mGlu3 receptors, with substantial implications for therapeutic interventions in various neurological disorders.
The synthesis of LY 379268 disodium salt involves several chemical reactions that convert precursor compounds into the final product. The initial synthetic route typically includes the formation of the bicyclic structure characteristic of LY 379268, followed by functionalization to introduce carboxylate groups necessary for forming the disodium salt.
Technical Details:
The molecular formula of LY 379268 disodium salt is , with a molecular weight of approximately 231.11 g/mol. The structure features a bicyclic framework with multiple functional groups that contribute to its receptor binding properties.
Data:
This structural configuration allows for specific interactions with metabotropic glutamate receptors, enhancing its agonistic activity.
LY 379268 disodium salt participates in various chemical reactions primarily related to its interaction with biological targets, particularly metabotropic glutamate receptors.
Technical Details:
The mechanism of action for LY 379268 disodium salt involves its binding to group II metabotropic glutamate receptors, which are coupled to G proteins. Upon binding, this agonist triggers a conformational change in the receptor that activates intracellular signaling pathways.
Data:
LY 379268 disodium salt is primarily utilized in research settings focused on:
The compound's selective action on mGlu2 and mGlu3 receptors makes it a valuable tool for elucidating the physiological roles of these receptors in health and disease contexts.
LY 379268 disodium salt is systematically identified in chemical nomenclature as (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid disodium salt. This designation precisely defines the compound's stereochemistry, which is essential for its pharmacological activity at group II metabotropic glutamate receptors. The molecular formula is established as C₇H₇NNa₂O₅, with a molecular weight of 231.11 g/mol [1] [3] [5].
The compound is commercially referenced under multiple identifiers that facilitate its precise identification across scientific literature and chemical databases:
The compound is exclusively available for research applications and is distributed under licensing arrangements from Eli Lilly and Company, reflecting its proprietary pharmaceutical origins [1] [3] [4]. Alternative designations found in scientific literature include LY379268-2Na and LY-379268 disodium salt, though the latter represents the most consistently applied nomenclature in pharmacological research [5] [9].
LY 379268 disodium salt possesses a distinctive bicyclic [3.1.0] hexane scaffold incorporating an oxygen-containing heterocycle (2-oxabicyclo), which establishes its three-dimensional configuration critical for receptor recognition and activation. The structure features two carboxylate groups and an amino group positioned at the 4- and 6- carbon positions, both neutralized as sodium salts in the disodium formulation. This molecular arrangement creates a conformationally restricted glutamate analog that mimics the endogenous neurotransmitter while exhibiting enhanced receptor subtype selectivity [1] [10].
Table 1: Physicochemical Profile of LY 379268 Disodium Salt
Property | Specification | Experimental Context |
---|---|---|
Molecular Weight | 231.11 g/mol | Calculated from molecular formula |
Purity | ≥98% (HPLC) | Quality control specification |
Solubility in Water | 100 mM (23.11 mg/mL) at 25°C | Equilibrium solubility measurement |
Storage Conditions | Desiccate at Room Temperature | Long-term stability recommendation |
Aqueous Solution pH | Approximately 7.4 | Following pH adjustment |
Isomeric Form | (1R,4R,5S,6R) stereoisomer | Chiral resolution confirmation |
The transition from the free acid (LY 379268) to the disodium salt significantly enhances aqueous solubility from 20 mM to 100 mM, overcoming a critical limitation for experimental applications requiring physiological buffers or systemic administration in in vivo models [1] [4] [8]. This solubility enhancement occurs without molecular weight changes that would substantially alter blood-brain barrier permeability, as evidenced by the compound's established central activity following peripheral administration [10]. The disodium salt form exhibits sufficient stability for routine laboratory handling when maintained under recommended storage conditions (desiccated at room temperature), though solutions should be prepared fresh for electrophysiological or behavioral applications to ensure optimal activity [3] [5].
The compound's stereochemistry is absolute for its pharmacological activity, with the (1R,4R,5S,6R) configuration conferring optimal orientation for interaction with the orthosteric binding site of group II metabotropic glutamate receptors. Molecular modeling studies suggest that the constrained bicyclic structure reduces conformational flexibility compared to endogenous glutamate, potentially contributing to its enhanced receptor subtype selectivity [1] [10]. X-ray crystallographic analysis, while not publicly available in the search results, would be expected to confirm the relative positioning of the pharmacophoric elements (amino and carboxylate groups) in spatial alignment with glutamate but with restricted rotational freedom.
LY 379268 disodium salt functions as a potent and selective orthosteric agonist at group II metabotropic glutamate receptors, which comprise the mGlu2 and mGlu3 receptor subtypes. This pharmacological classification is established through comprehensive receptor binding studies and functional assays demonstrating:
Table 2: Pharmacological Profile of LY 379268 and Its Disodium Salt
Parameter | mGlu2 Receptor | mGlu3 Receptor | Other mGlu Receptors |
---|---|---|---|
EC₅₀ (Receptor Activation) | 2.69 nM | 4.48 nM | >80-fold selectivity vs. groups I/III |
Kᵢ (Binding Affinity) | 14.1 nM | 5.8 nM | Not reported |
Functional Selectivity | Full agonist | Full agonist | Inactive at mGlu1/4/5/7 |
The compound exhibits negligible activity at group I (mGlu1/5) or group III (mGlu4/6/7/8) metabotropic glutamate receptors at concentrations effective for mGlu2/3 activation, establishing its exceptional subtype selectivity [4] [8] [10]. This pharmacological specificity underpins its utility in dissecting the distinct physiological roles of mGlu2 versus mGlu3 receptors, though its comparable affinity for both subtypes means that receptor-specific effects must be inferred through complementary approaches using genetic knockdown or subtype-selective negative allosteric modulators [7] [10].
The primary mechanism of action involves presynaptic inhibition of glutamate release via activation of Gi/o-coupled mGlu2/3 autoreceptors. This neuromodulatory activity manifests as:
The compound's efficacy extends to complex neuroadaptive processes, evidenced by its ability to rescue schizophrenia-like cognitive deficits through metaplastic adaptations within hippocampal circuits [1]. This effect involves activation of mGlu3 receptors specifically, highlighting that despite comparable in vitro affinity for mGlu2 and mGlu3 receptors, these subtypes may mediate distinct functional outcomes in integrated neural systems. The disodium salt formulation achieves sufficient brain penetration following systemic administration to modulate these central processes despite its dicarboxylate structure, which might otherwise limit blood-brain barrier transit [10].
Table 3: Documented Research Applications of LY 379268 Disodium Salt
Research Area | Key Findings | Reference Source |
---|---|---|
Neuroprotection | Attenuation of CA1 hippocampal damage in global ischemia | Bond et al. (1999, 2000) |
Cognitive Function | Rescue of schizophrenia-like cognitive deficits via mGlu3 activation | Craig et al. (2021) |
Receptor Complex Studies | Site-specific incorporation to map GPCR heteromeric interfaces | Javier et al. (2020) |
Addiction Neurochemistry | Context-dependent modulation of nicotine-induced dopamine release | Liechti et al. (2011) |
Mitochondrial Protection | Activation of SIRT1 axis preservation in diabetic neuropathy | Chandrasekaran et al. (2017) |
These documented research applications underscore the compound's versatility as a pharmacological tool across diverse neuroscience domains, enabled by its well-characterized receptor specificity and the enhanced solubility provided by the disodium salt formulation [1] [6] [7]. The consistency of its effects across multiple laboratories and experimental paradigms validates its utility for probing group II mGlu receptor function in normal and disordered neural processes.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7